molecular formula C14H19ClFN3O B12218255 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12218255
M. Wt: 299.77 g/mol
InChI Key: ULZVWWIXTLCEMQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methoxyphenyl group, and a methylpyrazolamine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and methoxyphenyl groups. Common reagents used in these reactions include fluoroethyl halides, methoxybenzyl halides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols.

    Hydrolysis: Acidic or basic conditions can hydrolyze the compound, breaking it down into its constituent parts.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoroethyl and methoxyphenyl groups contribute to its binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-pyrazol-4-amine
  • 1-(2-chloroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine
  • 1-(2-fluoroethyl)-N-[(2-hydroxyphenyl)methyl]-5-methylpyrazol-4-amine

These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-13(10-17-18(11)8-7-15)16-9-12-5-3-4-6-14(12)19-2;/h3-6,10,16H,7-9H2,1-2H3;1H

InChI Key

ULZVWWIXTLCEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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